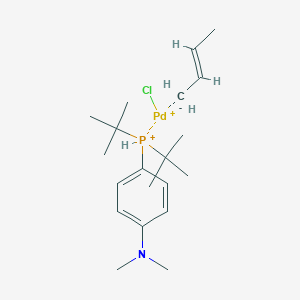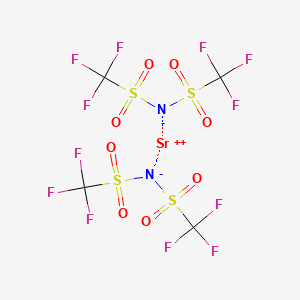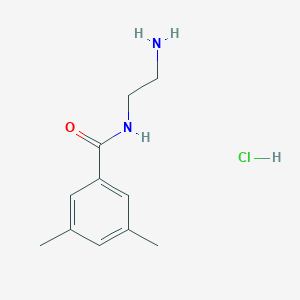![molecular formula C19H33ClNPPd B6301800 Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) CAS No. 1235509-04-2](/img/structure/B6301800.png)
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a derivative compound that serves as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .
Chemical Reactions Analysis
This compound is known to be a catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .Scientific Research Applications
Catalyst for Heck Reactions
This compound serves as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides . A sterically and electronically diverse array of aryl bromides, as well as activated aryl chlorides, couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .
Catalyst for Suzuki-Miyaura Cross-Coupling
The compound is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides .
Catalyst for Transition Metal-Catalyzed C-O, C-N, and C-C Bond-Forming Reactions
The compound plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .
Catalyst for Coupling Reactions
The compound is used for cross-coupling reactions because of the flexibility of its electronic and steric properties .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the Heck reaction . This reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is a fundamental step in many organic synthesis processes .
Mode of Action
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) acts as a catalyst in the Heck reaction . It facilitates the coupling of aryl bromides and activated aryl chlorides with a range of mono- and disubstituted olefins . The compound’s interaction with these targets results in the formation of the arylated product with high E/Z stereoselection .
Biochemical Pathways
The Heck reaction, catalyzed by Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a key step in various biochemical pathways. It is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers . The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
Like other catalysts, its efficacy is determined by its ability to facilitate the desired reaction without being consumed in the process .
Result of Action
The result of the action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the formation of new carbon-carbon bonds via the Heck reaction . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the Heck reaction . Additionally, the presence of other substances in the reaction mixture can also impact the reaction’s outcome .
properties
IUPAC Name |
chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;prop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP.C3H5.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-2;;/h9-12H,1-8H3;3H,1-2H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIZULONHBPECR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;prop-1-ene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)


![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)